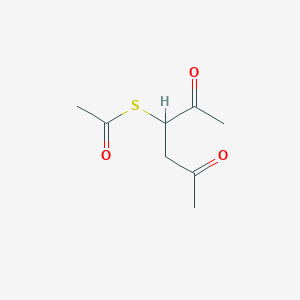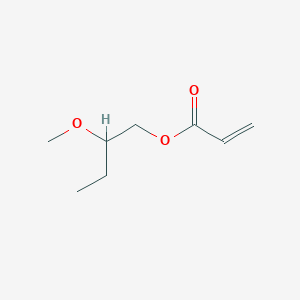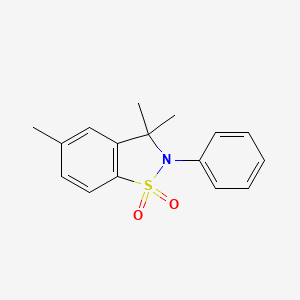![molecular formula C12H20O B14645160 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol CAS No. 52611-85-5](/img/structure/B14645160.png)
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol is an organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents under controlled conditions. One common method includes the reduction of the ketone group to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs catalysts such as palladium on carbon or platinum oxide under high-pressure hydrogen gas. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 3,3-Dimethylbicyclo[2.2.1]heptan-2-one or 3,3-Dimethylbicyclo[2.2.1]heptanoic acid.
Reduction: 3,3-Dimethylbicyclo[2.2.1]heptane.
Substitution: 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propyl halides.
Aplicaciones Científicas De Investigación
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can form hydrogen bonds and participate in hydrophobic interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A ketone with similar structural features but different reactivity.
3,3-Dimethylbicyclo[2.2.1]heptan-2-ylmethanamine: An amine derivative with distinct chemical properties.
2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: An alcohol with a similar bicyclic structure but different substituents.
Uniqueness
3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its stability and reactivity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
52611-85-5 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)propan-1-ol |
InChI |
InChI=1S/C12H20O/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h4,9-10,13H,3,5-8H2,1-2H3 |
Clave InChI |
NYKYUMQRYAHZQE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1=CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)








![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
